N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline
Overview
Description
N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline is a complex organic compound characterized by the presence of chlorophenoxy and bromoaniline groups attached to a phosphoryl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline typically involves the reaction of 4-chlorophenol with phosphoryl chloride to form bis(4-chlorophenyl)phosphorochloridate. This intermediate is then reacted with 4-bromoaniline under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphoryl oxides and chlorophenoxy derivatives.
Reduction: Phosphine oxides and reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy and bromoaniline groups may also contribute to the compound’s overall biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)phosphine oxide
- N-bis(4-chlorophenoxy)phosphoryl-2-methoxydibenzofuran-3-amine
Uniqueness
N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline is unique due to the combination of chlorophenoxy and bromoaniline groups attached to a phosphoryl core. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-4-bromoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-13-1-7-16(8-2-13)22-26(23,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUVFLWIOQCFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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